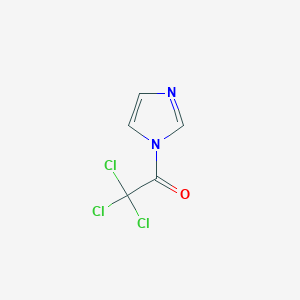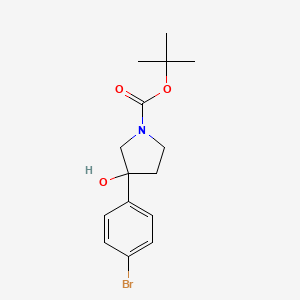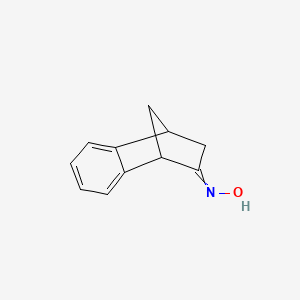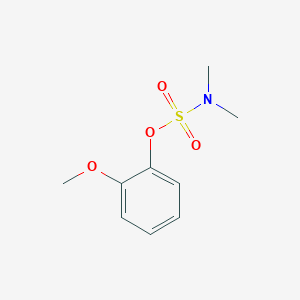
1-(Trichloroacetyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trichloroacetyl)-1H-imidazole is an organic compound with the molecular formula C₅H₃Cl₃N₂O. It is a derivative of imidazole, where the hydrogen atom at the nitrogen position is replaced by a trichloroacetyl group. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Trichloroacetyl)-1H-imidazole can be synthesized through the reaction of imidazole with trichloroacetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{Imidazole} + \text{Trichloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Trichloroacetyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols, leading to the substitution of the trichloroacetyl group.
Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form imidazole and trichloroacetic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Bases like pyridine, triethylamine
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as N-alkylimidazoles, N-arylimidazoles, and N-thioimidazoles can be formed.
Hydrolysis Products: Imidazole and trichloroacetic acid
Aplicaciones Científicas De Investigación
1-(Trichloroacetyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazole derivatives and as a protecting group for amines.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Research has explored its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Trichloroacetyl)-1H-imidazole involves its reactivity as an electrophile. The trichloroacetyl group is highly electron-withdrawing, making the nitrogen atom of the imidazole ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where this compound acts as an acylating agent, transferring the trichloroacetyl group to nucleophiles.
Comparación Con Compuestos Similares
N-Trifluoroacetylimidazole: Similar in structure but with a trifluoroacetyl group instead of a trichloroacetyl group. It exhibits different reactivity due to the presence of fluorine atoms.
N-Acetylimidazole: Contains an acetyl group instead of a trichloroacetyl group. It is less reactive compared to 1-(Trichloroacetyl)-1H-imidazole.
N-Benzoylimidazole: Contains a benzoyl group, used in different synthetic applications.
Uniqueness: this compound is unique due to the presence of the trichloroacetyl group, which imparts high reactivity and makes it a valuable reagent in organic synthesis. Its ability to act as an acylating agent and its stability under various conditions make it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C5H3Cl3N2O |
|---|---|
Peso molecular |
213.44 g/mol |
Nombre IUPAC |
2,2,2-trichloro-1-imidazol-1-ylethanone |
InChI |
InChI=1S/C5H3Cl3N2O/c6-5(7,8)4(11)10-2-1-9-3-10/h1-3H |
Clave InChI |
UFXIZBWYTMFFEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)C(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Aminoethyl)thiomethyl]pyrimidine](/img/structure/B8458366.png)






![6-(4-Fluorophenyl)-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidine](/img/structure/B8458419.png)
![2-[(2-Carboxy-1-oxopropyl)amino]benzoic acid](/img/structure/B8458425.png)

![Ethyl 5-fluoro-1-[2-(pyridin-3-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B8458430.png)
![3-[3-(Diethylamino)phenyl]-6-(dimethylamino)-2-benzofuran-1(3H)-one](/img/structure/B8458433.png)


